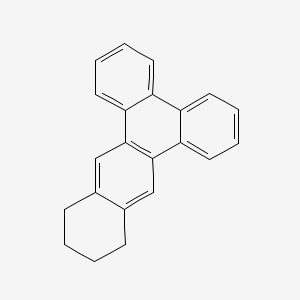
BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure It is a derivative of benzo[b]triphenylene, characterized by the addition of four hydrogen atoms, making it a tetrahydro compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- typically involves multi-step organic reactions. One common method is the hydrogenation of benzo[b]triphenylene under specific conditions. This process requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed are oxidized derivatives of the original compound.
Reduction: Further reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the aromatic ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution can introduce various functional groups into the aromatic ring.
科学的研究の応用
BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity, including potential mutagenic and carcinogenic effects, is ongoing.
Medicine: Investigations into its potential therapeutic applications, such as anticancer agents, are being conducted.
Industry: It is used in the synthesis of advanced materials, including organic semiconductors and photovoltaic cells.
作用機序
The mechanism by which BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- exerts its effects involves interactions with molecular targets such as DNA and proteins. Its polycyclic structure allows it to intercalate into DNA, potentially causing mutations. Additionally, it can interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Benzo[b]triphenylene: The parent compound, lacking the four additional hydrogen atoms.
Dibenzo[a,c]anthracene: Another PAH with a similar structure but different ring fusion.
1,23,4-Dibenzanthracene: A related compound with a different arrangement of aromatic rings.
Uniqueness
BENZO(a)TRIPHENYLENE, 10,11,12,13-TETRAHYDRO- is unique due to its tetrahydro modification, which alters its chemical reactivity and potential applications. This makes it a valuable compound for studying the effects of hydrogenation on PAHs and exploring new applications in various fields.
特性
CAS番号 |
25486-89-9 |
|---|---|
分子式 |
C22H18 |
分子量 |
282.4 g/mol |
IUPAC名 |
10,11,12,13-tetrahydrobenzo[b]triphenylene |
InChI |
InChI=1S/C22H18/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h3-6,9-14H,1-2,7-8H2 |
InChIキー |
QHOFEGDKUJSOSJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC3=C(C=C2C1)C4=CC=CC=C4C5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
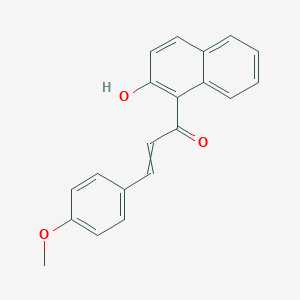
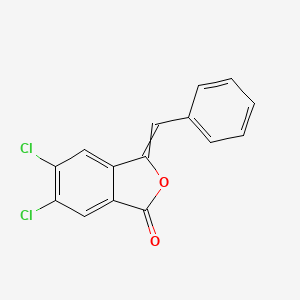
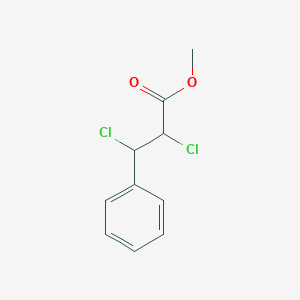
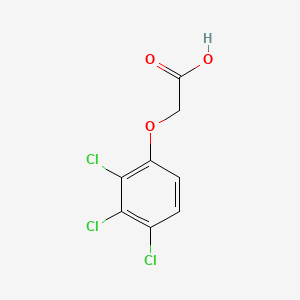
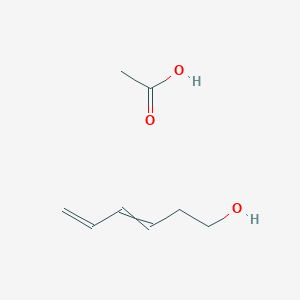

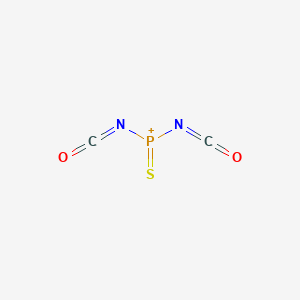

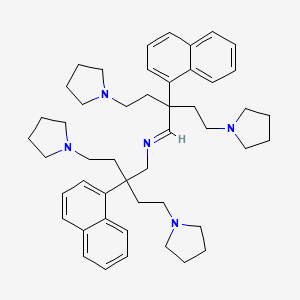
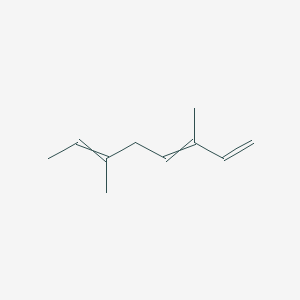
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
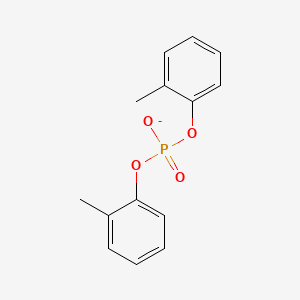
phosphanium bromide](/img/structure/B14687257.png)
